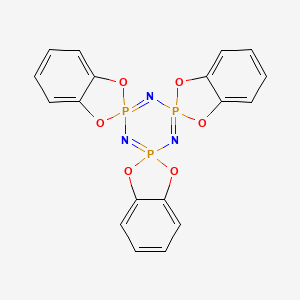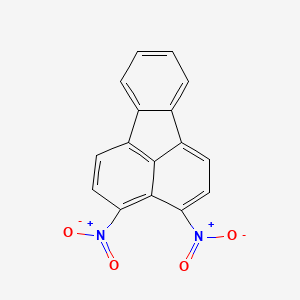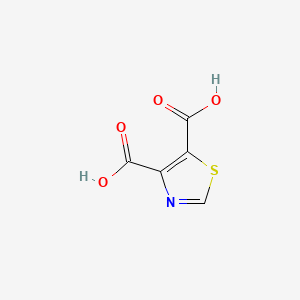
Thiazole-4,5-dicarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Thiazole-4,5-dicarboxylic acid and its derivatives involves several key steps, including the condensation of glyoxylic acid with amino acids and subsequent modifications. One approach involves the isolation of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid as a polycrystalline material, which is then used to prepare coordination polymers with metals such as silver, manganese, cobalt, copper, and zinc (Aprea et al., 2010). Another method involves the multi-component synthesis of fully substituted 5-amino-4-carboxamidthiazoles, showcasing the versatility of thiazole derivatives in chemical synthesis (Childers et al., 2013).
Molecular Structure Analysis
Structural analyses of Thiazole-4,5-dicarboxylic acid derivatives reveal intricate details about their molecular geometry and bonding patterns. X-ray crystallography studies have been pivotal in understanding the crystal structure of these compounds, highlighting features such as hydrogen bonding and molecular packing (Hazra et al., 2012). These structural insights are crucial for the design of materials with specific physical and chemical properties.
Chemical Reactions and Properties
Thiazole-4,5-dicarboxylic acid undergoes various chemical reactions, forming coordination polymers and other complex structures. The reactivity of this compound is significantly influenced by its ability to coordinate with metals, leading to the formation of dense or porous materials depending on the nature of the metal ions and the coordination mode of the thiazole derivative (Aprea et al., 2010). These reactions are essential for the development of new materials with potential applications in catalysis, molecular recognition, and gas storage.
Physical Properties Analysis
The physical properties of Thiazole-4,5-dicarboxylic acid derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and intermolecular interactions. Studies have shown that the packing modes and hydrogen bonding interactions within these compounds can affect their thermal stability and solubility, impacting their potential use in various applications (Hazra et al., 2012).
Chemical Properties Analysis
The chemical properties of Thiazole-4,5-dicarboxylic acid derivatives, including reactivity, acidity, and stability, are key factors in their applications. The presence of the thiazole moiety and carboxylic acid groups contributes to their reactivity, making them suitable for various chemical transformations. These properties are crucial for synthesizing coordination polymers and other complex structures with specific functionalities (Aprea et al., 2010).
Applications De Recherche Scientifique
Pharmacological Properties of Thiazole Derivatives : Thiazole compounds, including those related to Thiazole-4,5-dicarboxylic acid, have been found to possess spasmolytic properties and impact the central nervous system. Their structures are closely related to compounds known for local anaesthetic properties (Chance, Dirnhuber, & Robinson, 1946).
Synthesis of Anti-HIV Agents : Derivatives of thiazole have been investigated for their potential anti-HIV properties. Although the studied compounds did not exhibit significant activity, this research underscores the interest in thiazole derivatives for antiviral applications (Liu, Shih, & Lee, 1992).
Coordination Polymers with Thiazole Derivatives : Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been used to create coordination polymers with various metals, indicating potential applications in material science and chemistry (Aprea et al., 2010).
Antibacterial and Antifungal Properties : Thiazole derivatives have exhibited diverse biological activities, including antibacterial and antifungal effects. This research suggests potential applications in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Antimicrobial Activity of Thiazole and Oxazole Derivatives : Studies on amino acids and peptides containing thiazole and oxazole moieties have shown moderate antimicrobial activity against various bacteria, fungi, and yeast, highlighting their potential in medicinal chemistry (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Broad Biological Activities of Thiazole Derivatives : Thiazole-based compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. This underscores the significance of thiazole in medicinal chemistry and encourages further research into thiazole-containing drugs (Borcea, Ionuț, Crișan, & Oniga, 2021).
Orientations Futures
Thiazole derivatives, including Thiazole-4,5-dicarboxylic acid, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.
Propriétés
IUPAC Name |
1,3-thiazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHARFNUBJTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176892 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-4,5-dicarboxylic acid | |
CAS RN |
22358-80-1 | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





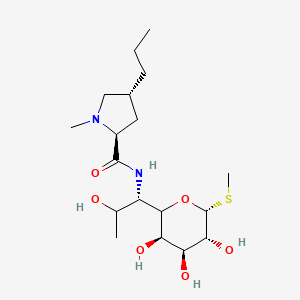
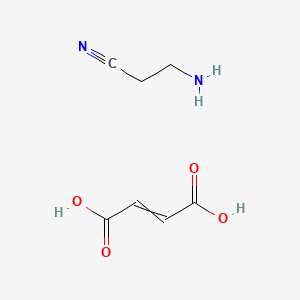
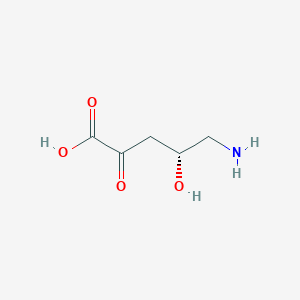
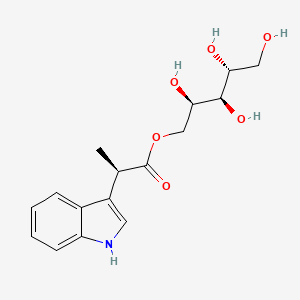
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)
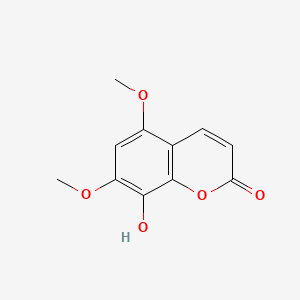
![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)
